2-(1-methyl-1H-indol-3-yl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]acetamide
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Overview
Description
2-(1-methyl-1H-indol-3-yl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]acetamide is a complex organic compound that features an indole core, a thiophene ring, and an oxane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyl-1H-indol-3-yl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]acetamide typically involves multi-step organic reactions. One common approach is to start with the indole derivative, which undergoes alkylation to introduce the methyl group at the nitrogen atom. The thiophene ring is then attached via a nucleophilic substitution reaction. The oxane moiety is introduced through a cyclization reaction, followed by the formation of the acetamide linkage under amide coupling conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
2-(1-methyl-1H-indol-3-yl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The indole and thiophene rings can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the indole and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-3-carboxylic acid derivatives, while reduction can yield various indoline derivatives.
Scientific Research Applications
2-(1-methyl-1H-indol-3-yl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is investigated for its use in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(1-methyl-1H-indol-3-yl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]acetamide involves its interaction with specific molecular targets. The indole and thiophene rings can interact with biological macromolecules, such as proteins and nucleic acids, through π-π stacking and hydrogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-3-yl)acetamide: Lacks the methyl group and the thiophene and oxane moieties.
N-(2-thienylmethyl)acetamide: Contains the thiophene ring but lacks the indole and oxane moieties.
2-(1-methyl-1H-indol-3-yl)ethanamine: Contains the indole and methyl groups but lacks the thiophene and oxane moieties.
Uniqueness
2-(1-methyl-1H-indol-3-yl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]acetamide is unique due to its combination of an indole core, a thiophene ring, and an oxane moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(1-methylindol-3-yl)-N-[oxan-4-yl(thiophen-2-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2S/c1-23-14-16(17-5-2-3-6-18(17)23)13-20(24)22-21(19-7-4-12-26-19)15-8-10-25-11-9-15/h2-7,12,14-15,21H,8-11,13H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCNYQMZEBJCAMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)NC(C3CCOCC3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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